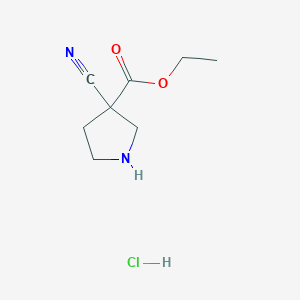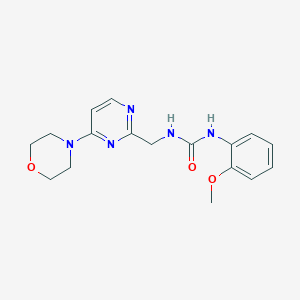
Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Molecular Structure Analysis
The molecular structure of Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride is represented by the InChI code:1S/C8H12N2O2.ClH/c1-2-12-7(11)8(5-9)3-4-10-6-8;/h10H,2-4,6H2,1H3;1H . The molecular weight of this compound is 204.66 . Physical And Chemical Properties Analysis
Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride is an oil-like substance . It has a molecular weight of 204.66 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Facile Synthesis Methods
A study demonstrates the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates , presenting a one-pot synthesis method that might relate to or utilize similar intermediates as ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride. This synthesis method emphasizes the creation of highly functionalized products with potential applications in pharmaceuticals and agrochemicals (Z. Ge et al., 2006).
Bioconjugation Applications
The mechanism of amide formation in aqueous media using carbodiimide chemistry is crucial for bioconjugation applications. This research might indirectly relate to the reactivity of ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride in forming amide bonds, which are foundational in peptide synthesis and drug development (N. Nakajima & Y. Ikada, 1995).
Antibacterial Agents Synthesis
A study on the synthesis and antibacterial activity of pyridonecarboxylic acids, which includes structural analogs such as 3-aminopyrrolidine derivatives, highlights the potential of ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride in developing new antibacterial agents. These compounds demonstrate significant in vitro and in vivo antibacterial properties, suggesting the broad utility of the core structure in medicinal chemistry (H. Egawa et al., 1984).
Advanced Material Applications
Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride could potentially be used in the synthesis of advanced materials, such as dyes for liquid crystal displays. The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for new fluorescent dyes showcases the adaptability of similar structures in materials science, indicating the compound's potential applicability in creating novel materials for electronic displays (V. Bojinov & I. Grabchev, 2003).
Corrosion Inhibition
Research into the adsorption and corrosion inhibition properties of triazepines carboxylate compounds on mild steel in hydrochloric acid environments reveals the potential application of ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride derivatives as corrosion inhibitors. This study indicates that structurally related compounds can significantly enhance corrosion resistance, underscoring the chemical's utility in industrial applications (K. Alaoui et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-2-12-7(11)8(5-9)3-4-10-6-8;/h10H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYVAWNIMKWKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-dimethylsulfamoyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2923665.png)
![3-decyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2923666.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2923668.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide](/img/structure/B2923670.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2923672.png)
![diethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2923673.png)

![2-Chloro-1-[5-(methoxymethyl)-1,4-oxazepan-4-yl]ethanone](/img/structure/B2923678.png)


![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923682.png)

